Glyceric acid

Overview

Description

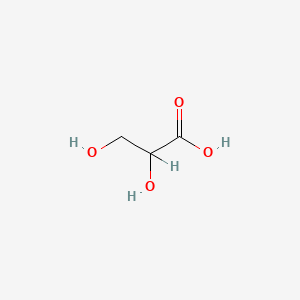

Glyceric acid, also known as 2,3-dihydroxypropanoic acid, is an organic compound with the formula HOCH₂CH(OH)CO₂H. It is a three-carbon sugar acid that occurs naturally and is classified as a chiral molecule. This compound is significant in various biochemical pathways, including glycolysis, where its phosphate derivatives play crucial roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceric acid is typically produced by the oxidation of glycerol. A common oxidant used in this process is nitric acid. catalytic oxidations have also been developed to improve efficiency and selectivity . For instance, the oxidation of glycerol using PtRu/MCM-41 nanocatalysts under base-free conditions has been shown to be effective .

Industrial Production Methods: In industrial settings, this compound can be produced through microbial processes. For example, the acetic acid bacterium, Acetobacter tropicalis, can be used to convert glycerol into this compound . Additionally, the integration of vacuum dividing wall columns in the production process has been proposed to enhance the efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Glyceric acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to tartronic acid using oxygen as the oxidant.

Reduction: It can be reduced to glycerol under suitable conditions.

Esterification: this compound can form esters with alcohols in the presence of acid catalysts.

Major Products Formed:

Oxidation: Tartronic acid

Reduction: Glycerol

Esterification: Glycerates

Scientific Research Applications

Biotechnological Production

Glyceric acid is primarily produced through the microbial fermentation of glycerol, a by-product of biodiesel production. Various acetic acid bacteria, such as Gluconobacter oxydans and Acetobacter tropicalis, have been studied for their ability to convert glycerol into this compound. Optimization of fermentation conditions has led to significant yields, with one strain achieving 136.5 g/L of this compound with a high enantiomeric excess .

Table 1: this compound Production Yields by Different Strains

| Strain | Yield (g/L) | Enantiomeric Excess (%) |

|---|---|---|

| Gluconobacter frateurii | 136.5 | 72 |

| Acetobacter tropicalis | 101.8 | 99 |

Applications in Bioplastics

This compound is being explored as a modifier for bioplastics, particularly poly(lactic acid). Research has demonstrated that incorporating this compound into the synthesis of branched poly(lactic acid) results in materials with lower crystallinity and improved thermal properties compared to traditional linear forms. This innovation could lead to more sustainable plastic alternatives .

Cosmetic and Pharmaceutical Uses

This compound exhibits beneficial effects on skin cells, promoting collagen production and enhancing cell viability in vitro. Its glucosyl derivatives have shown protective properties against heat-induced protein aggregation, indicating potential applications in cosmetic formulations aimed at skin health . Furthermore, this compound's role as an enzyme inhibitor suggests its utility in pharmaceutical contexts .

Metabolic Research

Recent studies have indicated that oral administration of D-glyceric acid can activate mitochondrial metabolism in humans aged 50-60 years, leading to positive metabolic effects such as reduced plasma lactate levels and improved cellular membrane integrity . This suggests potential applications in health supplements aimed at enhancing metabolic function.

Astrobiology and Origins of Life Research

This compound has been synthesized under simulated extraterrestrial conditions, suggesting its possible role in the origins of life on Earth. Researchers have demonstrated that this compound can form in cold, carbon dioxide-rich environments similar to those found in space, providing insights into the biochemical processes that may have contributed to life's development .

Mechanism of Action

Glyceric acid exerts its effects primarily through its involvement in metabolic pathways. For instance, its phosphorylated derivatives, such as 2-phosphothis compound and 3-phosphothis compound, are intermediates in glycolysis and play crucial roles in energy production and biosynthesis . These derivatives facilitate the generation of adenosine triphosphate (ATP), which is essential for cellular energy .

Comparison with Similar Compounds

- 2-Phosphoglyceric acid

- 3-Phosphothis compound

- 2,3-Bisphosphothis compound

- 1,3-Bisphosphothis compound

Comparison: this compound is unique due to its role as a precursor to several important biochemical intermediates. Its derivatives are crucial in metabolic pathways, making it distinct from other similar compounds . For example, 2-phosphothis compound and 3-phosphothis compound are directly involved in glycolysis, whereas this compound itself is a more versatile precursor .

Biological Activity

Glyceric acid (GA), a product of glycerol oxidation, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, focusing on its metabolic effects, therapeutic implications, and relevant case studies.

Overview of this compound

This compound exists in two enantiomeric forms, with D-glyceric acid (DGA) being the biologically active isomer. It is primarily produced through microbial fermentation processes and has been studied for its role in various metabolic pathways. DGA is known to activate mitochondrial metabolism, which has significant implications for energy production and inflammation reduction in humans.

Metabolic Effects of D-Glyceric Acid

Recent studies highlight the positive metabolic effects of oral D-glyceric acid administration in healthy adults aged 50-60. Key findings from these studies include:

- Mitochondrial Activation : DGA significantly enhances mitochondrial metabolism by increasing intracellular concentrations of DGA, leading to improved oxidative phosphorylation (OXPHOS) and elevated NADH levels in tissues such as muscles and the liver .

- Reduction in Plasma Lactate : Administration of DGA resulted in a marked decrease in plasma lactate levels, indicating improved aerobic energy production .

- Decreased Inflammation : Systemic inflammation markers showed significant reductions after DGA treatment over both short (4 days) and long (21 days) periods. This was evidenced by decreased levels of inflammatory markers such as IL-6 and GlycA .

- Enhanced Membrane Integrity : Cellular membrane integrity was notably improved, which is crucial for maintaining cellular function and health .

Randomized Controlled Trial

A randomized controlled trial involving 30 participants demonstrated that the administration of DGA led to:

- A statistically significant 21% decline in plasma glycerol levels.

- A temporary decline in plasma glucose, suggesting a shift towards more efficient metabolic pathways utilizing lactate as a substrate for gluconeogenesis .

The trial concluded that DGA could be beneficial for managing acute and chronic metabolic challenges, particularly in aging populations.

The primary enzyme responsible for metabolizing DGA is glycerate kinase (GLYCTK), which phosphorylates DGA into 2-phosphoglycerate, a glycolytic intermediate. This process consumes ATP, linking DGA metabolism directly to energy production pathways within cells .

Enzymatic Pathways

| Enzyme | Function | Tissue Distribution |

|---|---|---|

| Glycerate Kinase | Converts DGA to 2-phosphoglycerate | Ubiquitous across tissues |

| Glyoxylate Reductase | Oxidizes DGA; involved in redox reactions | Liver and kidney predominant |

Applications in Therapeutics

This compound's properties suggest potential therapeutic applications:

- Metabolic Disorders : Due to its ability to enhance mitochondrial function and reduce inflammation, DGA may serve as a therapeutic agent for conditions like metabolic syndrome or type 2 diabetes.

- Chronic Inflammatory Conditions : The anti-inflammatory effects observed suggest that this compound could be beneficial in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary metabolic roles of glyceric acid in human biochemistry, and how are these studied experimentally?

this compound plays a critical role in carbohydrate metabolism and is implicated in rare inherited disorders like D- and L-glyceric aciduria. Experimental studies often employ chromatographic techniques (e.g., gas chromatography-mass spectrometry) to quantify its levels in biological fluids. Increased excretion in metabolic diseases provides a biomarker for diagnosis, requiring validation through controlled cohort studies and comparative analysis with healthy subjects .

Q. What analytical techniques are most effective for identifying and quantifying this compound in biological samples?

Q. What structural characteristics of this compound influence its reactivity and function in biochemical systems?

this compound (2,3-dihydroxypropanoic acid) has two hydroxyl groups and a carboxylic acid moiety, enabling hydrogen bonding and chelation. Its chiral centers (D- and L-forms) dictate enantioselective interactions in metabolic pathways, such as phosphorylation reactions in prebiotic chemistry studies. Structural analysis via X-ray crystallography or computational modeling (DFT) can clarify these interactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the phosphorylation pathways of this compound in prebiotic chemistry?

Experimental design should include simulating prebiotic conditions (e.g., aqueous solutions with inorganic phosphates at varying pH/temperature). Use isotopic labeling (e.g., ³¹P NMR) to track phosphorylation efficiency. Controls must account for non-enzymatic catalysis, and results should be validated via kinetic modeling and comparison with analogous biochemical systems .

Q. What methodological considerations are critical when analyzing contradictory data on this compound's role in different metabolic disorders?

Contradictions may arise from sample heterogeneity or analytical variability. Implement standardized protocols for sample collection (e.g., fasting vs. postprandial states). Use multivariate statistical analysis (e.g., PCA) to distinguish disease-specific metabolic signatures. Cross-validate findings with independent cohorts and multi-omics integration (e.g., transcriptomics to link dysregulation to enzymatic pathways) .

Q. How should a literature review on this compound's biomedical applications be structured to ensure comprehensive coverage and critical analysis?

Follow a systematic approach:

- Define scope using PICO framework (Population, Intervention, Comparison, Outcome).

- Use Google Scholar with advanced operators (e.g., "this compound" AND "biomedical applications") and track citations via "Cited by" features.

- Prioritize peer-reviewed journals, exclude non-relevant studies (e.g., industrial synthesis), and synthesize findings through thematic analysis. Address gaps, such as limited clinical trials for therapeutic applications .

Q. What are the best practices for ensuring reproducibility in experiments involving this compound synthesis or modification?

Document all protocols in detail, including reagent sources (e.g., HY-W018035 for DL-glyceric acid) and instrument parameters (e.g., NMR pulse sequences). Use open-source tools (e.g., COLMAR) for data analysis. Share raw datasets and code repositories to enable independent verification. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. How can NMR spectroscopy be optimized for the detection of this compound in complex mixtures like human serum?

Optimize pulse sequences for sensitivity (e.g., ¹H-¹³C HSQC) and suppress background signals via presaturation. Use cryoprobes to enhance signal-to-noise ratios. For quantification, integrate spiked internal standards (e.g., ¹³C-labeled this compound) and validate with LC-MS/MS cross-correlation. Data processing should include peak alignment and deconvolution algorithms to resolve overlapping signals .

Properties

IUPAC Name |

2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43110-90-3 (mono-potassium salt) | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861979 | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-81-4, 600-19-1 | |

| Record name | Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glyceric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyceric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 600-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.